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Cat. No.: B12649593

Get Quote
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Audience: Materials Scientists, Solid State Physicists, and Crystallographers.[1]

Executive Summary
Chromium Monosilicide (CrSi) represents a distinct class of transition metal silicides

crystallizing in the B20 (FeSi-type) structure.[1][2] Unlike its disilicide counterpart (CrSi

, hexagonal C40), CrSi is a cubic, non-centrosymmetric material belonging to space group

(No. 198).[1]

This guide provides a rigorous methodological framework for the synthesis, structural

determination, and validation of CrSi.[1] It addresses the specific crystallographic challenges

posed by the B20 structure—specifically its lack of inversion symmetry and the resulting

chirality—which has significant implications for topological electronic properties and potential

multifold fermions.

Theoretical Framework: The B20 Architecture[3]
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Crystallographic Definition
CrSi does not adopt the high-symmetry rock-salt structure common to binary compounds.

Instead, it forms the B20 structure, characterized by a distortion that lowers the symmetry to

the cubic system without an inversion center.

Parameter Specification

Formula CrSi (1:1 Stoichiometry)

Crystal System Cubic

Space Group (No. 198)

Point Group (23)

Pearson Symbol cP8

Lattice Parameter (

)
Å

Z (Formula Units) 4

Atomic Positions and Chirality
In the

space group, both Chromium and Silicon atoms occupy the

Wyckoff positions

.[1] They are not fixed by symmetry but must be determined experimentally.

Cr Position:

with

[1]

Si Position:
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with

[1]

Topological Consequence: The lack of inversion symmetry allows for the existence of chiral

spin textures (in magnetic B20s like MnSi) and topological charges in the electronic band

structure. In CrSi, this results in a complex Fermi surface with potential for topological

semimetal behavior.[1]

Synthesis Strategy
High-quality structural determination requires phase-pure samples.[1][3] The primary challenge

is avoiding the thermodynamic sink of CrSi

or the Cr-rich Cr

Si phases.

Polycrystalline Synthesis (Arc Melting)
Precursors: High purity Cr (99.99%) and Si (99.999%).[1]

Stoichiometry: Weigh with a slight excess of Si (1-2%) to compensate for volatilization during

melting.[1]

Atmosphere: Gettered Argon atmosphere (Ti-getter) to prevent oxidation.[1]

Protocol: Melt the button, flip, and remelt at least 5 times to ensure homogeneity.

Annealing: Vacuum seal in quartz ampoules; anneal at 1000°C for 7 days to eliminate coring

and secondary phases.

Single Crystal Growth (Czochralski / CVT)
For absolute structure determination (chirality), single crystals are required.[1]

Czochralski (Cz): Pulling from a levitated melt (RF induction) is preferred due to the high

melting point (~1413°C).[1]

Chemical Vapor Transport (CVT): Uses Iodine (
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) as a transport agent.[1]

,

.[1]

Structural Determination Workflow
The following workflow outlines the logical progression from raw material to a solved structure.

Synthesized Sample

Powder XRD
(Phase ID)

Phase Pure?

Re-Anneal / Adjust Stoichiometry

No (CrSi2/Cr3Si found)

Rietveld Refinement
(FullProf / GSAS-II)

Yes (B20 Pattern)

Single Crystal XRD
(Chirality Check)

If Single Crystal Available

Validation
(Bond Lengths & R-factors)

Polycrystalline

Click to download full resolution via product page
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Figure 1: Logical workflow for the structural determination of CrSi, prioritizing phase purity

before refinement.

Powder X-Ray Diffraction (PXRD)
Objective: Confirm B20 phase and lattice parameters.

Instrument: Cu K

radiation (

Å) or Mo K

.[1]

Scan Range:

.[1]

Key Indicator: Look for the (110) and (111) reflections.[1] The absence of systematic

absences characteristic of higher symmetry cubic groups (like

) helps distinguish

.[1]

Rietveld Refinement Protocol
This is the critical step for determining the atomic coordinates

and

.[1]

Model Initialization:

Load space group ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

.[1][4]
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Set initial lattice parameter

Å.[1]

Set initial coordinates: Cr

, Si

.[1]

Background & Profile:

Refine background (Chebyshev polynomial).[1]

Refine zero-shift error.

Refine peak shape parameters (Caglioti

) using a pseudo-Voigt function.[1]

Structural Refinement:

Cycle 1: Refine Scale Factor and Lattice Parameter

.[1]

Cycle 2: Refine atomic position

.[1]

Cycle 3: Refine atomic position

.[1]

Cycle 4: Refine isotropic thermal parameters (

).

Convergence Criteria:

Weighted Profile R-factor (
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)

.[1]

Goodness of Fit (

) approaching 1.0.[1]

Absolute Structure (Chirality)
Because

is chiral, CrSi crystals can exist as left- or right-handed enantiomers.[1]

Method: Single Crystal XRD.[1]

Parameter: The Flack Parameter.

Flack

: Correct absolute structure model.

Flack

: Inverted structure (enantiomer).[1]

Flack

: Racemic twin.[1]

Validation & Physical Implications
Coordination Environment
A correct solution must yield physically realistic bond lengths.[1] In B20 CrSi, each atom is 7-

fold coordinated.[1][5]

Cr-Si Distances: Should range between 2.30 Å and 2.50 Å.

Geometry: A distorted monocapped trigonal prism.[1]
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Electronic Validation
The structure is validated if physical property measurements align with B20 predictions:

Transport: Metallic behavior (

).

Magnetism: Pauli paramagnetism or weak diamagnetism (unlike the helimagnetic MnSi).[1]

Cr
(4a)

Si
(4a)

 2.3-2.5 Å

7-Fold
Coordination

 Interpenetrating
Chiral
Lattice

No Inversion
Center

Click to download full resolution via product page

Figure 2: Connectivity relationship in the B20 unit cell.[1] The interpenetrating sublattices of Cr

and Si create the 7-fold coordination environment essential for its topological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. next-gen.materialsproject.org [next-gen.materialsproject.org]

2. researchgate.net [researchgate.net]

3. utoledo.edu [utoledo.edu]

4. Electronic Structure of B20 (FeSi-Type) Transition-Metal Monosilicides - PMC
[pmc.ncbi.nlm.nih.gov]

5. aflow.org [aflow.org]

6. usna.edu [usna.edu]

To cite this document: BenchChem. [Technical Guide: CrSi Crystal Structure and Space
Group Determination]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12649593/docs#technical-guide-crsi-crystal-
structure-and-space-group-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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